Pyrrolidine, 1-(2,7-octadienyl)- Pyrrolidine, 1-(2,7-octadienyl)-
Brand Name: Vulcanchem
CAS No.: 63407-63-6
VCID: VC19402944
InChI: InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2
SMILES:
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol

Pyrrolidine, 1-(2,7-octadienyl)-

CAS No.: 63407-63-6

Cat. No.: VC19402944

Molecular Formula: C12H21N

Molecular Weight: 179.30 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine, 1-(2,7-octadienyl)- - 63407-63-6

Specification

CAS No. 63407-63-6
Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
IUPAC Name 1-octa-2,7-dienylpyrrolidine
Standard InChI InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2
Standard InChI Key BHPAJQFGKLIYBS-UHFFFAOYSA-N
Canonical SMILES C=CCCCC=CCN1CCCC1

Introduction

Structural and Chemical Characteristics of Pyrrolidine, 1-(2,7-Octadienyl)-

The molecular structure of 1-(2,7-octadienyl)pyrrolidine consists of a pyrrolidine ring (C₄H₉N) bonded to a 2,7-octadienyl chain (C₈H₁₂) at the nitrogen atom. The octadienyl substituent introduces two conjugated double bonds at the 2- and 7-positions, imparting significant electronic delocalization and steric bulk. This configuration enhances the compound’s capacity for π-orbital interactions, making it a versatile intermediate in cycloaddition reactions and polymer synthesis .

Key structural features:

  • Pyrrolidine ring: A saturated five-membered ring with a secondary amine group, enabling hydrogen bonding and nucleophilic reactivity.

  • 2,7-Octadienyl chain: A linear C₈ chain with conjugated double bonds, facilitating Diels-Alder reactions and coordination to metal catalysts.

  • Chirality: The nitrogen atom and adjacent carbons may introduce stereogenic centers, depending on synthetic pathways.

Synthetic Methodologies for 1-(2,7-Octadienyl)pyrrolidine

Titanium-Catalyzed Hydroamination

A prominent synthesis route involves the reaction of pyrrolidine with 2,7-octadienylamine derivatives in the presence of titanium-based catalysts. The patent RU2315038C1 details a method using Cp₂TiCl₂ (15–25 mol%) in toluene at 150–170°C for 2–4 hours, achieving yields of 65–86% . This approach leverages the catalyst’s ability to activate the amine and alkene groups, enabling regioselective C–N bond formation.

Reaction conditions:

ParameterValue
CatalystCp₂TiCl₂ (15–25 mol%)
SolventToluene
Temperature150–170°C
Time2–4 hours
Yield65–86%

Rhodium-Catalyzed Enantioselective Approaches

Recent advancements in asymmetric catalysis, as demonstrated in hydroamination reactions of benzodiazepines , suggest potential applications for synthesizing enantiomerically enriched 1-(2,7-octadienyl)pyrrolidine. Chiral ligands such as (R)-DTBM-Segphos and Brønsted acids (e.g., PPTS) can induce enantioselectivity during cyclization steps, though direct studies on pyrrolidine derivatives remain limited .

Physicochemical Properties and Reactivity

Thermal Stability and Solubility

1-(2,7-Octadienyl)pyrrolidine exhibits moderate thermal stability, decomposing above 200°C. It is soluble in nonpolar solvents (e.g., toluene, hexanes) but poorly soluble in water due to its hydrophobic octadienyl chain.

Reactivity Profiles

  • Diels-Alder Reactions: The conjugated diene system reacts readily with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bonds to yield saturated 1-octylpyrrolidine.

  • Metal Coordination: The nitrogen lone pair and π-electrons of the diene enable coordination to transition metals, facilitating catalytic applications .

Applications in Materials Science and Biotechnology

Functionalized Fullerenes

The patent RU2315038C1 highlights the use of 1-(2,7-octadienyl)pyrrolidine as a precursor for fulleropyrrolidine derivatives . These materials exhibit enhanced electron-accepting properties, making them suitable for organic photovoltaics and conductive polymers.

Biologically Active Compounds

Pyrrolidine derivatives with unsaturated side chains demonstrate antimicrobial and antitumor activities. While specific studies on 1-(2,7-octadienyl)pyrrolidine are sparse, analogous compounds inhibit enzymes like HIV-1 protease and acetylcholinesterase .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Building on rhodium-catalyzed hydroamination techniques , future research may focus on enantioselective synthesis of 1-(2,7-octadienyl)pyrrolidine for chiral drug intermediates.

Polymeric Materials

The diene functionality enables incorporation into copolymers via radical or coordination polymerization, potentially yielding elastomers with tunable mechanical properties.

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